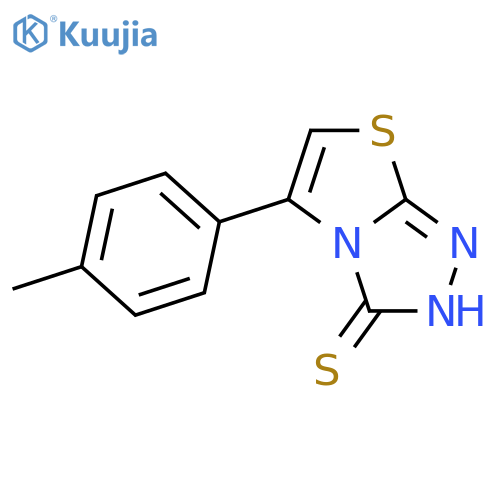

Cas no 500112-74-3 (5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol)

500112-74-3 structure

商品名:5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol

CAS番号:500112-74-3

MF:C11H9N3S2

メガワット:247.339258909225

MDL:MFCD06254379

CID:365800

PubChem ID:2383729

5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol 化学的及び物理的性質

名前と識別子

-

- Thiazolo[2,3-c]-1,2,4-triazole-3(2H)-thione,5-(4-methylphenyl)-

- 5-(4-Methylphenyl)thiazolo[2,3-c]-1,2,4-triazole-3-thiol

- 5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol

- 5-(4-methylphenyl)-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione

- AC1M5QVI

- F9995-0403

- HMS2166G16

- MolPort-000-222-109

- MolPort-000-874-397

- STL307298

- BDBM38589

- 5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol

- NCGC00040605-02

- MLS000056923

- cid_2383729

- 5-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione

- DTXSID30368347

- ST50134180

- SR-01000039409

- CS-0281289

- VU0232235-4

- 5-(p-tolyl)-2H-thiazolo[2,3-c][1,2,4]triazole-3-thione

- MFCD06254379

- EN300-237898

- AKOS001056415

- 500112-74-3

- CHEMBL1587985

- AS-71279

- MLS-0030668.0001

- SR-01000039409-1

- F1408-0192

- HMS3353G12

- AKOS000805715

- 5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole-3-thiol

- 5-(4-methylphenyl)-2H-thiazolo[2,3-c][1,2,4]triazole-3-thione

- SMR000066274

- 5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3(2H)-thione

- AF-399/40991537

- 5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol

-

- MDL: MFCD06254379

- インチ: InChI=1S/C11H9N3S2/c1-7-2-4-8(5-3-7)9-6-16-11-13-12-10(15)14(9)11/h2-6H,1H3,(H,12,15)

- InChIKey: LNDYWRMGFKFDTC-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)S

計算された属性

- せいみつぶんしりょう: 247.02378965g/mol

- どういたいしつりょう: 247.02378965g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 381

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.48±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 194-195℃

- ようかいど: ほとんど溶けない(0.027 g/l)(25ºC)、

5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-237898-0.1g |

5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol |

500112-74-3 | 95% | 0.1g |

$250.0 | 2024-06-19 | |

| Enamine | EN300-237898-0.5g |

5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol |

500112-74-3 | 95% | 0.5g |

$273.0 | 2024-06-19 | |

| Life Chemicals | F1408-0192-5g |

5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol |

500112-74-3 | 95%+ | 5g |

$1047.0 | 2023-09-07 | |

| Life Chemicals | F9995-0403-5mg |

5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol |

500112-74-3 | 5mg |

$69.0 | 2023-09-07 | ||

| TRC | M260326-100mg |

5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol |

500112-74-3 | 100mg |

$ 70.00 | 2022-06-02 | ||

| Life Chemicals | F9995-0403-1mg |

5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol |

500112-74-3 | 1mg |

$54.0 | 2023-09-07 | ||

| Life Chemicals | F9995-0403-3mg |

5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol |

500112-74-3 | 3mg |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F9995-0403-25mg |

5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol |

500112-74-3 | 25mg |

$109.0 | 2023-09-07 | ||

| Life Chemicals | F9995-0403-20mg |

5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol |

500112-74-3 | 20mg |

$99.0 | 2023-09-07 | ||

| eNovation Chemicals LLC | D964115-0.5g |

5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol |

500112-74-3 | 96% | 0.5g |

$380 | 2023-09-04 |

5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

500112-74-3 (5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol) 関連製品

- 68746-11-2(2(3H)-Thiazolone, 3,4,5-triphenyl-, hydrazone)

- 68746-10-1(2(3H)-Thiazolone, 5-methyl-3,4-diphenyl-, hydrazone)

- 52131-68-7(Benzenamine, 2-(2-imino-4-phenyl-3(2H)-thiazolyl)-5-methyl-)

- 36065-41-5(Imidazo[2,1-b]thiazole,5,6-dihydro-3-phenyl-)

- 67644-69-3(2(3H)-Thiazolone, 3-(1-methylethyl)-4,5-diphenyl-, hydrazone)

- 4871-25-4(2-hydrazino-4-(4-methoxyphenyl)-1,3-thiazole)

- 500112-74-3(5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol)

- 52131-67-6(Benzenamine, 2-(2-imino-4-phenyl-3(2H)-thiazolyl)-)

- 299169-54-3(4-(2-Methoxyphenyl)-2(3H)-thiazolonehydrazone)

- 67644-68-2(2(3H)-Thiazolone, 3-butyl-4,5-diphenyl-, hydrazone)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量